1-butyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and unique chemical properties, making them valuable in various fields of research and industry. The presence of the triazole ring imparts significant biological and chemical reactivity, which can be harnessed for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out under mild conditions, often at room temperature, and in the presence of a base such as sodium ascorbate to reduce copper(II) to copper(I).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production. The use of heterogeneous catalysts, such as copper-on-charcoal, can further improve the process by minimizing metal leaching and facilitating catalyst recovery .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-butyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the butyl group, which may affect its solubility and reactivity.
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of a butyl group, which can influence its biological activity and chemical properties.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of a butyl group can alter its physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and reactivity compared to other triazole derivatives .
Properties
CAS No. |
74731-51-4 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.